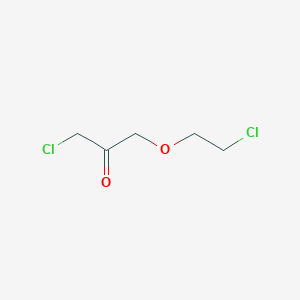1-Chloro-3-(2-chloroethoxy)propan-2-one
CAS No.:
Cat. No.: VC18102191
Molecular Formula: C5H8Cl2O2
Molecular Weight: 171.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H8Cl2O2 |
|---|---|
| Molecular Weight | 171.02 g/mol |
| IUPAC Name | 1-chloro-3-(2-chloroethoxy)propan-2-one |
| Standard InChI | InChI=1S/C5H8Cl2O2/c6-1-2-9-4-5(8)3-7/h1-4H2 |
| Standard InChI Key | FKVCRQLTNSSRJL-UHFFFAOYSA-N |
| Canonical SMILES | C(CCl)OCC(=O)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-chloro-3-(2-chloroethoxy)propan-2-one, reflects its functional groups:
-
A propan-2-one backbone (acetone derivative) at position 2.
-
A chloro group (-Cl) at position 1.
-
A 2-chloroethoxy group (-O-CH-CH-Cl) at position 3.
The SMILES notation and InChIKey FKVCRQLTNSSRJL-UHFFFAOYSA-N provide precise representations of its connectivity . The presence of two electronegative chlorine atoms and a polar ketone group influences its reactivity, particularly in nucleophilic substitution and condensation reactions.
Synthesis and Manufacturing
Catalytic Methods
The synthesis of 1-chloro-3-(2-chloroethoxy)propan-2-one likely involves stepwise etherification and chlorination. A patented method for analogous compounds (e.g., 1-chloro-2-methyl-2-propanol) employs cation exchange resins in a continuous-flow reactor :
-
Reactor Setup: A 1-meter-long, 30-cm-diameter horizontal tube packed with cation exchange resin.
-
Feedstock Introduction: Simultaneous injection of 2-methyl-3-chloropropene and water at controlled flow rates (0.5–20 kg/h and 1–100 L/h, respectively).
-
Temperature Control: External cooling to 0–5°C to mitigate exothermic side reactions.
-
Product Isolation: Phase separation, solvent extraction (e.g., dichloromethane), and distillation.
This method minimizes acid waste, aligning with green chemistry principles . For the target compound, substituting 2-methyl-3-chloropropene with a pre-formed ethoxy precursor could yield the desired product.
Challenges and Optimization
-
Byproduct Formation: Competing reactions, such as over-chlorination or ether cleavage, necessitate precise stoichiometry.
-
Catalyst Lifespan: Ion exchange resins may degrade after prolonged use, requiring regeneration cycles.
Physicochemical Properties
Stability and Solubility
-
Thermal Stability: Decomposes above 150°C, releasing HCl gas.
-
Solubility Profile:
-
Water: Limited solubility (≈0.5 g/L at 25°C) due to hydrophobic chloroalkoxy chains.
-
Organic Solvents: Miscible with dichloromethane, acetone, and ethyl acetate.
-
Reactivity
-
Nucleophilic Substitution: The chloro groups at positions 1 and 3 are susceptible to displacement by amines or thiols.
-
Ketone Participation: The propan-2-one moiety can undergo aldol condensation or Grignard reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume